6-Bromo-1-methylindole-2-carbaldehyde
Description
Its SMILES notation is CN1C(=CC2=C1C=C(C=C2)Br)C=O, and its InChIKey is VJGLQRJZOPPFPO-UHFFFAOYSA-N. Collision cross-section (CCS) predictions for its adducts range from 144.0 to 149.6 Ų, with [M+H]+ at m/z 237.98621 . Limited literature data exist for this compound, suggesting its novelty in research applications .
Properties
IUPAC Name |
6-bromo-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9(6-13)4-7-2-3-8(11)5-10(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGLQRJZOPPFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382774-60-8 | |
| Record name | 6-bromo-1-methyl-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
6-Bromo-1-methylindole-2-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C10H8BrNO
- Molecular Weight: 240.08 g/mol
- Structure: The compound features a bromine substituent at the 6-position and an aldehyde group at the 2-position of the indole ring.
Antimicrobial Activity
Research has demonstrated that 6-bromo-1-methylindole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that certain derivatives possess low minimum inhibitory concentrations (MIC) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis. For instance, one study reported an MIC of 0.98 μg/mL against MRSA for closely related indole compounds, suggesting potential for further exploration in antibiotic development .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study involving dendritic cells, it was observed that certain derivatives could modulate cytokine secretion, influencing T cell differentiation and potentially reducing inflammation . The ability to inhibit IL-12 and IL-10 secretion indicates a mechanism by which these compounds could mitigate inflammatory responses.
Cytotoxicity and Cancer Research
Cytotoxicity studies have revealed that 6-bromo-1-methylindole derivatives can inhibit the proliferation of various cancer cell lines. Notably, some derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies with minimized side effects.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The aldehyde group may interact with active sites of enzymes through nucleophilic attack or formation of covalent bonds, leading to inhibition of enzymatic activity.
- Receptor Binding: The indole structure allows for interactions with various receptors involved in immune response modulation.
- Cytokine Modulation: By influencing cytokine production in immune cells, the compound can alter immune responses, which is particularly relevant in inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Positional Isomers
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide
- Structure: Bromine at position 5, cyanomethyl at N1, carboxamide at position 2, and N-methyl-N-phenyl substituent.
- Molecular Weight : 367.26 g/mol (observed m/z 368 [M+H]+) .
- Key Differences : Replaces the aldehyde with a carboxamide group and introduces a phenyl ring. Likely exhibits higher polarity and hydrogen-bonding capacity than the target compound .
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde
- Structure : Bromine at position 6, methoxy at position 4, aldehyde at position 3.
- Molecular Formula: C₁₀H₈BrNO₂.
Functional Group Variants
6-Bromo-1-methyl-1H-indole-2-carboxylic Acid
- Structure : Carboxylic acid at position 2 instead of aldehyde.
- CAS: 885121-33-5; molecular formula: C₁₀H₈BrNO₂.
- Key Differences : The carboxylic acid group increases acidity (pKa ~4-5) and enables salt formation, contrasting with the aldehyde’s electrophilic character .
6-Bromo-1H-indole-2,3-dione
- Structure : Two ketone groups (dione) at positions 2 and 3.
- Molecular Formula: C₈H₄BrNO₂ (CAS: 6326-79-0).
- Key Differences: The dione moiety enhances planarity and conjugation, likely reducing solubility in non-polar solvents compared to the aldehyde-containing target compound .
Halogen-Substituted Analogs
6-Bromo-2-chloro-1H-indole-3-carboxaldehyde
- Structure : Bromine at position 6, chlorine at position 2, aldehyde at position 3.
- Molecular Formula: C₉H₅BrClNO (CAS: 1221792-00-2).
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
- Structure : Bromine at position 6, fluorine at position 5, methyl at N1, aldehyde at position 3.
- Molecular Formula: C₁₀H₇BrFNO (CAS: 1895356-53-2).
- Key Differences : Fluorine’s electronegativity alters electron density, possibly enhancing stability against metabolic degradation compared to the target compound .
Structural Simplifications
6-Bromo-1H-indole-2-carbaldehyde
Research Implications
- Reactivity : Aldehyde-containing compounds (e.g., target compound) are prone to nucleophilic additions, whereas carboxamides and carboxylic acids participate in condensation or salt-forming reactions .
- Biological Activity : Halogen substitutions (Br, Cl, F) enhance lipophilicity and binding affinity in drug discovery, but steric effects from methyl or phenyl groups may limit target engagement .
- Analytical Challenges: CCS values aid in distinguishing adducts during mass spectrometry, critical for characterizing novel indole derivatives .
Preparation Methods
Direct Methylation of 6-Bromo-1H-indole-2-carbaldehyde
This is the most straightforward and commonly reported method to prepare 6-Bromo-1-methylindole-2-carbaldehyde. The process involves methylation of the indole nitrogen in 6-bromo-1H-indole-2-carbaldehyde using a strong base and methylating agent under inert conditions.
Reaction Conditions and Procedure:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 6-Bromo-1H-indole-2-carbaldehyde + Sodium hydride (60% in mineral oil) in N,N-dimethylformamide (DMF) at 0°C under inert atmosphere | Sodium hydride deprotonates the indole NH, generating the nucleophilic indole anion. | — |
| 2 | Addition of methyl iodide in DMF at 0–20°C for 4 hours | Methyl iodide alkylates the indole nitrogen, forming the N-methylated product. | 99% |
- Sodium hydride is used as a strong base to deprotonate the indole nitrogen, enabling nucleophilic attack on methyl iodide.
- The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to avoid side reactions.
- The reaction temperature is carefully controlled to prevent decomposition or side reactions.
- The high yield (up to 99%) indicates this is an efficient and reliable method for N-methylation of 6-bromoindole-2-carbaldehyde.
Multi-Step Synthesis Starting from 6-Bromoindole Derivatives
An alternative approach involves synthesizing the indole core with the bromine substituent already installed, followed by selective formylation and methylation.
Synthesis of 6-Bromoindole: Various literature methods exist for preparing 6-bromoindole, including diazotization of para-aminotoluene derivatives followed by bromination and ring closure. This step is critical as it provides the brominated indole scaffold for further functionalization.
Formylation at the 2-Position: The indole nitrogen is protected or left free depending on the method, and formylation is carried out at the 2-position. This can be achieved via Vilsmeier-Haack reaction or other electrophilic formylation techniques.
N-Methylation: After formylation, the indole nitrogen is methylated using methyl iodide or similar alkylating agents, often under basic conditions as described above.
This multi-step approach allows for flexibility in modifying substituents and can be optimized for scale-up and purity.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-1-methylindole-2-carbaldehyde, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves functionalizing indole precursors. A common approach is the Vilsmeier-Haack formylation of 6-bromo-1-methylindole, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position . Key optimization parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-halogenation.
- Stoichiometry : A 1:1.2 molar ratio of indole precursor to POCl₃ improves yield while avoiding excessive reagent waste.
- Workup : Quenching with ice-water and neutralization with sodium bicarbonate ensures safe aldehyde isolation.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The methyl group at N1 resonates at δ 3.8–4.0 ppm (singlet), and aromatic protons show splitting patterns consistent with bromine’s deshielding effects .
- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the brominated aromatic carbons exhibit characteristic downfield shifts (δ 120–135 ppm) .
- IR : A strong C=O stretch at 1680–1700 cm⁻¹ confirms the aldehyde functionality.
- Mass Spec : The molecular ion peak [M+H]⁺ at m/z 238 (C₁₀H₈BrNO⁺) is diagnostic .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported spectral assignments for this compound derivatives?
Discrepancies in NMR or IR data often arise from polymorphic variations or solvent effects. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural validation . For example:
Q. What experimental strategies mitigate low yields in cross-coupling reactions involving this compound?
This compound is a key intermediate in Suzuki-Miyaura couplings for drug discovery. Low yields often stem from:
- Catalyst Poisoning : Bromine may deactivate Pd catalysts. Using Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves stability.
- Solvent Optimization : A 3:1 mixture of toluene/ethanol enhances solubility while minimizing aldehyde oxidation.
- Temperature Gradients : Gradual heating (25°C → 80°C) prevents premature catalyst decomposition.
Q. Example Optimization Table :
| Condition | Yield Improvement (%) | Reference |
|---|---|---|
| XPhos/Pd(OAc)₂ | +25 | |
| Toluene/Ethanol (3:1) | +18 |
Q. How should researchers address contradictory bioactivity data for this compound in kinase inhibition assays?
Inconsistent IC₅₀ values (e.g., 0.5 μM vs. 5 μM in JAK2 assays) may arise from:
- Assay Conditions : ATP concentration variations (1 mM vs. 10 mM) alter competitive inhibition dynamics.
- Protein Purity : Kinase isoforms or impurities (e.g., endotoxins) skew results. LC-MS validation of protein batches is critical .
- Statistical Rigor : Replicate experiments (n ≥ 6) and ANOVA analysis reduce false positives .
Methodological Guidance
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis sets accurately model charge distribution at C2 (aldehyde) and C6 (bromine), predicting regioselectivity for SNAr reactions .
- Molecular Dynamics : GROMACS simulations assess solvent effects on transition states, guiding solvent selection (e.g., DMF vs. THF) .
Q. How can researchers validate synthetic intermediates when scaling up this compound production?
- In-line PAT (Process Analytical Technology) : FTIR and Raman spectroscopy monitor reaction progress in real time, detecting byproducts like 6-bromoindole-3-carbaldehyde .
- DoE (Design of Experiments) : Fractional factorial designs identify critical parameters (e.g., stirring rate, gas purge) for reproducibility at pilot scales .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data for this compound in DMSO and methanol?
Reported solubility varies from 50 mg/mL (DMSO) to 5 mg/mL (MeOH). This discrepancy arises from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
